2-chloro-N-methyl-6-(trifluoromethyl)aniline

Lipophilicity Permeability Medicinal Chemistry

Researchers optimizing CNS or agrochemical leads face attrition from poor BBB permeability or hematotoxicity risks. 2-Chloro-N-methyl-6-(trifluoromethyl)aniline (CAS 1152550-27-0) addresses both: zero HBD (TPSA 17.07 Ų) and logP 3.89 match CNS MPO criteria; the 2-CF₃ isomer avoids 4-CF₃ hematotoxicity. Ortho-Cl/CF₃ hindrance enables regioselective coupling. • Zero HBD, logP 3.89-optimal CNS penetration • 2-CF₃ positional isomer reduces hematological risk • Sterically directed para-selective functionalization • 98% purity; global shipping available.

Molecular Formula C8H7ClF3N
Molecular Weight 209.6
CAS No. 1152550-27-0
Cat. No. B2617736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-6-(trifluoromethyl)aniline
CAS1152550-27-0
Molecular FormulaC8H7ClF3N
Molecular Weight209.6
Structural Identifiers
SMILESCNC1=C(C=CC=C1Cl)C(F)(F)F
InChIInChI=1S/C8H7ClF3N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3
InChIKeySFIWMSBQALFISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-methyl-6-(trifluoromethyl)aniline: Procurement Specification and Molecular Attributes


2-Chloro‑N‑methyl‑6‑(trifluoromethyl)aniline is a polysubstituted aromatic amine that combines a 2‑chloro substituent, an N‑methyl secondary amine, and a 6‑trifluoromethyl group on a single phenyl ring . This substitution pattern creates a sterically hindered, electron‑deficient aniline with a computed logP of 3.89, zero hydrogen‑bond donor capacity, and a topological polar surface area (TPSA) of 17.07 Ų . The compound is listed in the C&L Inventory (EC 828‑010‑8) and is marketed by several specialty chemical suppliers as a research‑grade building block [1]. Unlike simpler haloanilines, the simultaneous presence of a lipophilic CF₃ group, a secondary N‑methyl amine, and an ortho‑chloro group defines a distinctive physicochemical profile that directly influences its reactivity and biological partitioning.

Grade Research-grade building block (ECHA C&L Inventory listed)
Scaffold Polysubstituted aniline: 2‑Cl, N‑Me, 6‑CF₃ on a single phenyl ring
Profile High computed lipophilicity, zero H‑bond donors, sterically hindered secondary amine

Why 2-Chloro-N-methyl-6-(trifluoromethyl)aniline Cannot Be Replaced by Generic Analogs


Close structural analogs that lack either the N‑methyl group or the chlorine atom exhibit substantially different lipophilicity and hydrogen‑bond‑donor profiles, which translate into distinct partitioning, membrane permeability, and metabolic stability outcomes. For instance, replacing the target compound with 2‑chloro‑6‑(trifluoromethyl)aniline (CAS 433‑94‑3) introduces a hydrogen‑bond donor (‑NH₂), lowering logP by approximately 1.09 units [1]. Conversely, using N‑methyl‑2‑(trifluoromethyl)aniline (CAS 14925‑10‑1) eliminates the chlorine atom, reducing logP by 0.49 units and re‑introducing an H‑bond donor [2]. Even 2‑chloro‑N‑methylaniline (CAS 932‑32‑1), which lacks the CF₃ substituent, shows a logP of only 2.10—nearly 1.8 units lower . These physicochemical divergences mean that generic “haloaniline” or “trifluoromethylaniline” selections cannot replicate the specific balance of lipophilicity and non‑donor character required in medicinal‑chemistry scaffolds or agrochemical intermediates. The quantitative evidence below details these differential dimensions.

Without N‑Me Introduces H‑bond donor, lowers lipophilicity (~1.1 logP units); partitioning and permeability may shift significantly.
Without Cl Re‑introduces H‑bond donor, reduces logP (~0.5 units); polarity‑lipophilicity balance may not replicate target profile.
Without CF₃ Large lipophilicity drop (~1.8 logP) and loss of metabolic stability; scaffold may not support same partitioning or stability requirements.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Advantage Over Non-Methylated Analog

The N‑methyl substitution on 2‑chloro‑6‑(trifluoromethyl)aniline eliminates the primary amine hydrogen‑bond donor and raises the computed logP from 2.8 (for the non‑methylated comparator) to 3.89 for the target compound, increasing lipophilicity by 1.09 log units [1]. This changes the hydrogen‑bond donor count from 1 to 0, which is beneficial for crossing lipid bilayers.

Lipophilicity vs. non‑methylated analog
Cross‑study comparable
ΔlogP +1.09 (target 3.89 vs. comparator 2.8)
Computed XLogP3, standard conditions
Higher lipophilicity and absence of H‑bond donor may support improved passive permeability in research models.
Actual membrane permeability requires experimental validation.
Lipophilicity Permeability Medicinal Chemistry

Lipophilicity Gain Versus Chlorine-Deficient Analog

Replacement of the chlorine atom with hydrogen lowers logP from 3.89 (target compound) to 3.4 (N‑methyl‑2‑(trifluoromethyl)aniline), a 0.49‑unit increase in lipophilicity attributable to the chlorine substituent [1]. The chlorine also increases TPSA from 12 Ų to 17.07 Ų, offering a different polarity‑lipophilicity balance.

Lipophilicity vs. chlorine‑deficient analog
Cross‑study comparable
ΔlogP +0.49 (target 3.89 vs. comparator 3.4); TPSA 17.07 vs. 12 Ų
Computed XLogP3, Mcule calculator
Chlorine contributes to logP and polarity balance; may influence hydrophobic pocket interactions in SAR studies.
Compare with experimental logD for definitive assessment.
Lipophilicity SAR Drug Design

Lipophilicity Increase Over CF₃-Lacking Analog

The introduction of a trifluoromethyl group onto 2‑chloro‑N‑methylaniline raises the computed logP from 2.10 (comparator) to 3.89 (target), an increase of 1.79 log units . The CF₃ group also increases molecular weight by 34 % and TPSA from 12.03 Ų to 17.07 Ų.

Lipophilicity vs. CF₃‑lacking analog
Data to verify
ΔlogP +1.79 (target 3.89 vs. comparator 2.10)
Computed (ACD/LogP, Mcule); no direct experimental logP for comparator reported
CF₃ group markedly elevates lipophilicity and may support metabolic stability and target‑site partitioning in lead optimization.
Experimental logP and metabolic stability data recommended for confirmation.
Lipophilicity Metabolic Stability Agrochemicals

Favorable Toxicological Profile of 2-CF₃ Position

In a rat toxicology study directly comparing trifluoromethylaniline isomers (2‑, 3‑, and 4‑TFMA), the 2‑TFMA isomer was “nearly inactive” with respect to hematotoxicity, while 4‑TFMA induced strong leukocytosis, inhibited erythropoiesis, and showed an ED₅₀ for lymphocyte effects [1]. Although this study was performed on primary anilines without the N‑methyl and chlorine substituents present in the target compound, the 2‑position of the CF₃ group is a critical determinant of low toxicity.

Toxicological profile (2‑CF₃ vs. 4‑CF₃ isomer)
Class‑level inference
2‑TFMA nearly inactive; 4‑TFMA induced strong leukocytosis and erythropoiesis inhibition
Rat toxicology study (primary anilines, not the target compound)
2‑CF₃ substitution may be associated with lower hematotoxicity signals in early in vivo screening compared to 4‑CF₃ analogs.
Target compound has additional substituents; direct toxicity data needed.
Toxicology Safety Hematotoxicity

Zero Hydrogen-Bond Donor Count Advantage

The target compound possesses zero hydrogen‑bond donors (HBD = 0) due to the N‑methylation of the amino group, while 2‑chloro‑6‑(trifluoromethyl)aniline and N‑methyl‑2‑(trifluoromethyl)aniline each have HBD = 1 [1]. The lack of HBDs is a well‑known predictor of improved blood‑brain‑barrier penetration and lower efflux‑pump recognition.

Zero H‑bond donor count
Cross‑study comparable
HBD = 0 (target) vs. HBD = 1 (non‑methylated and chlorine‑deficient analogs)
Computed descriptor (PubChem Cactvs)
Absence of H‑bond donors may improve BBB penetration and reduce efflux recognition, relevant for CNS research tools.
Verify with PAMPA‑BBB or in vivo permeability models.
Hydrogen Bonding Permeability ADME

Conformational Flexibility Versus Rigid Analogs

The target compound has three rotatable bonds (N‑CH₃ and two ring‑C bonds) compared to zero for 2‑chloro‑6‑(trifluoromethyl)aniline [1]. This modest increase in flexibility allows the molecule to adopt conformations that may better fit irregular binding sites without sacrificing excessive entropy.

Conformational flexibility
Cross‑study comparable
Rotatable bonds = 3 (target) vs. 0 (non‑methylated analog)
Computed (PubChem Cactvs)
Moderate flexibility may enhance binding‑site adaptation without excessive entropic penalty, useful for SAR exploration.
Assess conformational behavior in target binding assays.
Conformational Flexibility Drug Design SAR

Procurement-Relevant Application Scenarios


CNS-Penetrant Lead Optimization Scaffold

The combination of high lipophilicity (logP 3.89) and zero hydrogen‑bond donors (HBD = 0) makes this compound an attractive starting scaffold for CNS programs. The absence of HBDs is a key predictor of BBB permeability, and the lipophilicity range matches the CNS MPO sweet spot, reducing the need for late‑stage structural modifications that often degrade potency. Procurement of this specific scaffold can therefore accelerate hit‑to‑lead timelines for CNS targets.

Agrochemical Intermediate with High Lipophilicity and Stability

The CF₃ group dramatically elevates logP (Δ = +1.79 over non‑fluorinated analog 2‑chloro‑N‑methylaniline) while providing oxidative metabolic stability. This profile is ideal for designing herbicides or fungicides that need to persist in the waxy cuticle of plants and resist rapid metabolic clearance. The target compound thus serves as a privileged intermediate for agrochemical discovery requiring enhanced field stability.

Fragment-Based Design with Reduced Toxicological Risk

Toxicology data on trifluoromethylaniline isomers indicate that the 2‑CF₃ positional isomer is nearly devoid of the hematotoxicity exhibited by the 4‑CF₃ isomer. [1] For fragment‑based screening libraries where aniline scaffolds are common, selecting a 2‑CF₃‑substituted building block may reduce the risk of encountering hematological safety flags in early in vivo studies, thereby improving the probability of fragment progression while maintaining the desired physicochemical properties.

Sterically Hindered Nucleophile for Selective Synthesis

With both an ortho‑chloro substituent and an ortho‑CF₃ group flanking the N‑methylamino moiety, the target compound is a sterically congested nucleophile. This hindrance can be exploited in regioselective coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) to achieve ortho‑selective functionalization that cannot be accomplished with less‑hindered aniline analogs. Researchers seeking to install additional substituents at the para position while protecting the ortho sites may find this scaffold uniquely suited.

Application
Selection Property
Validation Focus
CNS‑penetrant lead optimization scaffold
High lipophilicity, zero H‑bond donor secondary amine
CNS permeability assay, P‑gp efflux ratio
Agrochemical intermediate with stability requirements
CF₃‑enhanced lipophilicity and oxidative metabolic stability
Metabolic stability in plant models, field persistence studies
Fragment‑based library with reduced toxicological flags
2‑CF₃ isomer associated with lower hematotoxicity signals
In vivo hematology endpoints in lead‑optimization models
Sterically hindered nucleophile for regioselective synthesis
Ortho‑Cl and ortho‑CF₃ create congestion around N‑methylamino group
Regioselectivity in cross‑coupling reactions (Suzuki, Buchwald‑Hartwig)
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